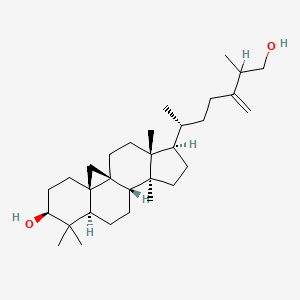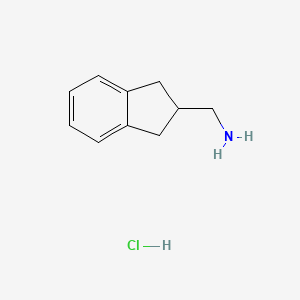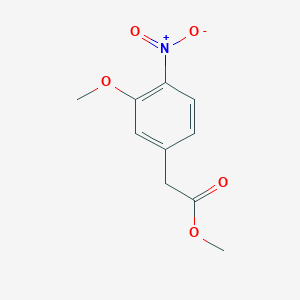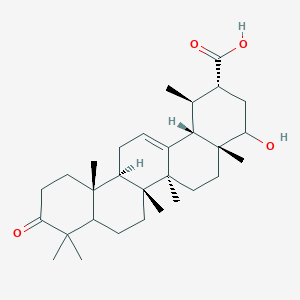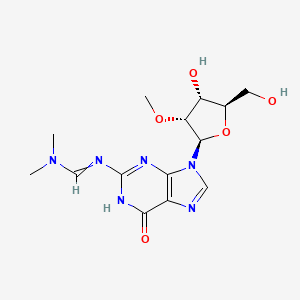
Gibberellin A9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A9 is a type of gibberellin, which are plant hormones that play crucial roles in regulating various aspects of plant growth and development. Gibberellins are diterpenoid acids that promote cell elongation, seed germination, and flowering. This compound, specifically, is a C19-gibberellin that is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gibberellin A9 can be synthesized through a series of enzymatic reactions involving the conversion of precursor molecules. The biosynthesis of gibberellins in plants involves multiple steps, starting from geranylgeranyl diphosphate, which undergoes cyclization and oxidation to form various gibberellins, including this compound .
Industrial Production Methods: Industrial production of gibberellins, including this compound, typically involves the fermentation of fungi such as Gibberella fujikuroi. The fermentation process is optimized to produce high yields of gibberellins, which are then extracted and purified for use in agricultural applications .
Analyse Des Réactions Chimiques
Types of Reactions: Gibberellin A9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to other bioactive gibberellins.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve the use of halogenating agents to introduce halogen atoms into the gibberellin structure.
Major Products: The major products formed from these reactions include various bioactive gibberellins such as Gibberellin A4 and Gibberellin A20, which are crucial for plant growth regulation .
Applications De Recherche Scientifique
Gibberellin A9 has numerous applications in scientific research, particularly in the fields of plant biology, agriculture, and biotechnology. Some of its key applications include:
Plant Growth Regulation: this compound is used to study the mechanisms of plant growth and development, including cell elongation, seed germination, and flowering.
Agricultural Applications: It is applied in agriculture to enhance crop yields, improve fruit quality, and regulate flowering times.
Biotechnology: this compound is used in genetic engineering to develop transgenic plants with improved growth characteristics.
Medicinal Research: Research is ongoing to explore the potential medicinal applications of gibberellins, including their role in promoting human health.
Mécanisme D'action
Gibberellin A9 exerts its effects by binding to specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. The primary molecular targets of gibberellins are the DELLA proteins, which act as repressors of gibberellin signaling. Upon binding to gibberellin receptors, DELLA proteins are degraded, allowing for the activation of gibberellin-responsive genes that promote cell elongation and other growth processes .
Comparaison Avec Des Composés Similaires
Gibberellin A9 is one of many gibberellins, each with unique structural and functional properties. Similar compounds include:
Gibberellin A1: Known for its role in promoting stem elongation and seed germination.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture to enhance plant growth and fruit development.
Gibberellin A4: Involved in regulating flowering and fruit set.
Gibberellin A7: Plays a role in seed germination and stem elongation.
This compound is unique in its specific role in promoting cell elongation and its distinct structural features, such as the absence of hydroxyl groups at certain positions compared to other gibberellins .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gibberellin A9 involves a total of 11 steps starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxyphenol", "2-methyl-2-butene", "sodium hydride", "1,3-dibromo-2-propanol", "sodium borohydride", "lithium aluminum hydride", "acetic anhydride", "sodium hydroxide", "methyl iodide", "sodium methoxide", "methyl magnesium bromide", "methyl acrylate", "sodium cyanoborohydride", "dichloromethane", "ethanol", "water", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "Step 1: 2,4-dimethoxyphenol is reacted with 2-methyl-2-butene in the presence of sodium hydride to form 2,4-dimethoxy-6-methylhepta-2,4-dien-1-ol.", "Step 2: 2,4-dimethoxy-6-methylhepta-2,4-dien-1-ol is reacted with 1,3-dibromo-2-propanol in the presence of sodium borohydride to form 2,4-dimethoxy-6-methylheptan-1-ol.", "Step 3: 2,4-dimethoxy-6-methylheptan-1-ol is reduced with lithium aluminum hydride to form 2,4-dimethoxy-6-methylheptanol.", "Step 4: 2,4-dimethoxy-6-methylheptanol is reacted with acetic anhydride in the presence of sodium hydroxide to form 2,4-dimethoxy-6-methylheptan-1-acetate.", "Step 5: 2,4-dimethoxy-6-methylheptan-1-acetate is reacted with methyl iodide in the presence of sodium methoxide to form methyl 2,4-dimethoxy-6-methylheptanoate.", "Step 6: Methyl 2,4-dimethoxy-6-methylheptanoate is reduced with lithium aluminum hydride to form methyl 2,4-dimethoxy-6-methylheptanol.", "Step 7: Methyl 2,4-dimethoxy-6-methylheptanol is reacted with methyl magnesium bromide to form 2,4-dimethoxy-6-methylheptan-1-ol.", "Step 8: 2,4-dimethoxy-6-methylheptan-1-ol is reacted with methyl acrylate in the presence of sodium cyanoborohydride to form 2,4-dimethoxy-6-methylhept-2-enoate.", "Step 9: 2,4-dimethoxy-6-methylhept-2-enoate is reduced with lithium aluminum hydride to form 2,4-dimethoxy-6-methylheptanoic acid.", "Step 10: 2,4-dimethoxy-6-methylheptanoic acid is reacted with dichloromethane and ethanol to form the methyl ester of 2,4-dimethoxy-6-methylheptanoic acid.", "Step 11: The methyl ester of 2,4-dimethoxy-6-methylheptanoic acid is reacted with sodium hydroxide in tetrahydrofuran and diethyl ether to form Gibberellin A9." ] } | |
Numéro CAS |
424-77-0 |
Formule moléculaire |
C19H24O4 |
Poids moléculaire |
316.40 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4aα-Hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone; Ibberellin A9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


